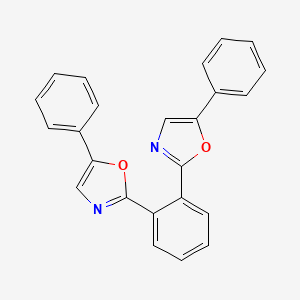
2,2'-(Phenylene)bis(5-phenyloxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(Phenylene)bis(5-phenyloxazole) is an organic compound characterized by its unique structure, consisting of two phenyloxazole rings connected by a phenylene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-(Phenylene)bis(5-phenyloxazole) typically involves the reaction of phenyloxazole with a phenylene derivative under specific conditions. One common method is the condensation reaction between phenyloxazole and a phenylene dihalide in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2'-(Phenylene)bis(5-phenyloxazole) may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions: 2,2'-(Phenylene)bis(5-phenyloxazole) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically performed under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are usually carried out in anhydrous solvents.
Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2,2'-(Phenylene)bis(5-phenyloxazole). These products can have different chemical and physical properties, making them suitable for various applications.
科学的研究の応用
2,2'-(Phenylene)bis(5-phenyloxazole) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2,2'-(Phenylene)bis(5-phenyloxazole) is employed as a fluorescent probe for imaging and studying biological processes. Its fluorescence properties make it useful for tracking cellular components and monitoring biochemical reactions.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of novel pharmaceuticals.
Industry: In the industrial sector, 2,2'-(Phenylene)bis(5-phenyloxazole) is used in the manufacture of advanced materials, such as polymers and coatings. Its chemical stability and unique properties contribute to the development of high-performance materials.
作用機序
The mechanism by which 2,2'-(Phenylene)bis(5-phenyloxazole) exerts its effects depends on its specific application. For example, in fluorescent imaging, the compound's fluorescence is triggered by its interaction with specific biological targets, such as proteins or nucleic acids. The fluorescence emission provides valuable information about the location and behavior of these targets within biological systems.
Molecular Targets and Pathways Involved: The molecular targets of 2,2'-(Phenylene)bis(5-phenyloxazole) can vary depending on its application. In drug development, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The pathways involved in these interactions are typically studied using biochemical and pharmacological techniques.
類似化合物との比較
2,2'-(Phenylene)bis(5-phenyloxazole) is similar to other compounds with phenyloxazole and phenylene groups. Some of these similar compounds include:
2,2'-(1,4-Phenylene)bis(5-phenyloxazole): This compound has a similar structure but with a different phenylene linkage.
2,2'-(1,3-Phenylene)bis(5-phenyloxazole): This compound features a different phenylene linkage, resulting in distinct chemical properties.
2,2'-(2,6-Phenylene)bis(5-phenyloxazole): This compound has a different substitution pattern on the phenylene group, leading to unique reactivity and applications.
These compounds share similarities in their core structure but differ in their substitution patterns and linkage positions, which can influence their chemical behavior and applications.
特性
CAS番号 |
29863-19-2 |
|---|---|
分子式 |
C24H16N2O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
5-phenyl-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-9-17(10-4-1)21-15-25-23(27-21)19-13-7-8-14-20(19)24-26-16-22(28-24)18-11-5-2-6-12-18/h1-16H |
InChIキー |
GGBOVJMCGIHGCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C4=NC=C(O4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
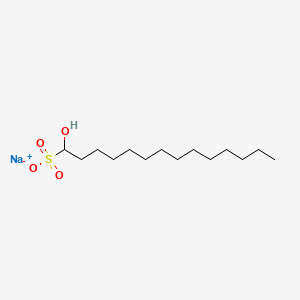
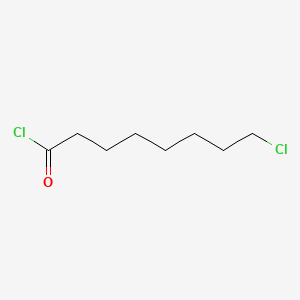
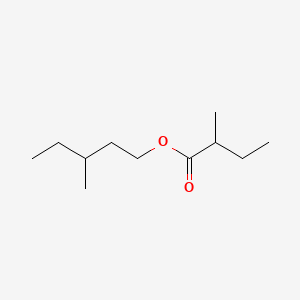
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
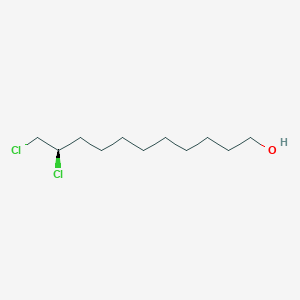
![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
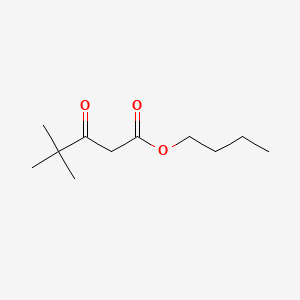
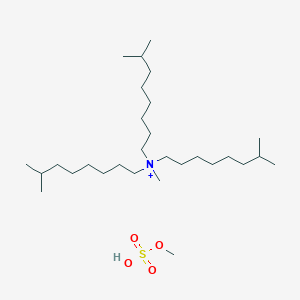
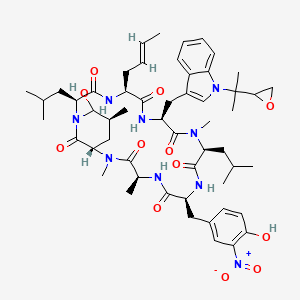
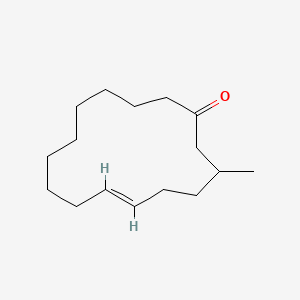
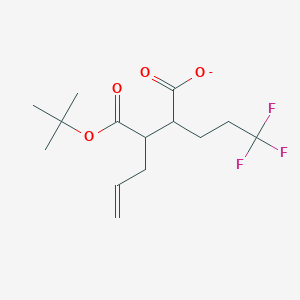
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
